N-(1H-benzimidazol-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Description
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzimidazole ring fused to a thiazole ring, which is further substituted with a phenyl group and a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Properties
Molecular Formula |
C19H16N4OS |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H16N4OS/c1-12-17(25-19(21-12)13-7-3-2-4-8-13)18(24)20-11-16-22-14-9-5-6-10-15(14)23-16/h2-10H,11H2,1H3,(H,20,24)(H,22,23) |
InChI Key |
YCURKYAZDLYJKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzimidazole with 4-methyl-2-phenylthiazole-5-carboxylic acid in the presence of coupling reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a suitable solvent like dimethylformamide (DMF) . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.
Chemical Reactions Analysis
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antibacterial and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.
Material Science: The compound’s unique electronic properties make it useful in the design of novel materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it binds to bacterial enzymes or cancer cell receptors, inhibiting their activity and leading to cell death. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules enhances its binding affinity and specificity .
Comparison with Similar Compounds
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds such as:
N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide: This compound shares the benzimidazole core but differs in the substituents attached to the nitrogen atom.
2-({[(1H-1,3-BENZODIAZOL-2-YL)METHYL]DISULFANYL}METHYL)-1H-1,3-BENZODIAZOLE: This compound has a similar benzimidazole structure but includes a disulfide linkage.
The uniqueness of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE lies in its combined benzimidazole and thiazole rings, which provide a distinct set of chemical and biological properties.
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